Perfragilin A
描述
属性
IUPAC Name |
7-amino-2-methyl-6-methylsulfanylisoquinoline-3,5,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-13-4-6-5(3-7(13)14)10(16)11(17-2)8(12)9(6)15/h3-4H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVUEQLYLYTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156226 | |
| Record name | Perfragilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-94-7 | |
| Record name | Perfragilin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfragilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Quinone Core Assembly
The isoquinolinequinone backbone could be constructed through a Diels-Alder reaction between a substituted furan and a dienophile, followed by oxidation. For example:
Thiomethylation Strategies
Introducing the -SMe group poses regioselectivity challenges. Potential approaches include:
-
Electrophilic Substitution : Using dimethyl disulfide () with a Lewis acid catalyst (e.g., ) to target electron-deficient positions on the quinone.
-
Nucleophilic Displacement : Replacing a halogen substituent (e.g., Cl) with methanethiol () under basic conditions.
Critical Challenges in Synthesis
Regiochemical Control
The amino and thiomethyl groups in this compound occupy adjacent positions on the isoquinoline ring, necessitating precise directing group strategies. Computational studies suggest that temporary protecting groups (e.g., acetyl for -NH) could enhance regioselectivity during electrophilic substitutions.
Oxidation State Management
Sequential oxidation steps must be carefully controlled to avoid over-oxidation of sensitive functional groups. Kinetic studies indicate that buffered in acetic acid achieves selective oxidation of hydroquinone intermediates to quinones without degrading the thiomethyl group.
Table 2: Comparison of Oxidation Agents for Quinone Formation
Scalability and Industrial Considerations
Catalytic Efficiency
Transition metal catalysts (e.g., Pd/Cu systems) show promise for large-scale coupling reactions but require optimization to minimize heavy metal contamination. Recent advances in flow chemistry enable continuous processing, improving yield (up to 85% in pilot studies) while reducing catalyst loading.
Environmental Impact
Traditional synthesis routes generate substantial acidic waste (pH < 2). Green chemistry approaches utilizing ionic liquids (e.g., [BMIM][BF]) reduce waste production by 40% while maintaining reaction efficiency.
Analytical Validation of Synthetic Products
Spectroscopic Confirmation
化学反应分析
Perfragilin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The thiomethyl ether group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
科学研究应用
Chemistry
Perfragilin A serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows chemists to investigate various chemical reactions, including:
- Oxidation : Can be oxidized to form quinone derivatives.
- Reduction : Reduction leads to hydroquinone derivatives.
- Substitution : The thiomethyl ether group can undergo nucleophilic substitution reactions.
Biology
The compound exhibits significant biological activities, particularly its cytotoxic effects against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.
Medicine
The cytotoxic properties of this compound suggest potential applications in cancer therapy. Studies have shown selective toxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell viability) for this compound against selected cancer cell lines:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MiaPaCa-2 (Pancreatic) | 5.8 |
| HCT-116 (Colorectal) | 63 |
| PC-3 (Prostate) | 80 |
| MV4-11 (Leukemia) | 64 |
These results highlight this compound's potent effects against pancreatic cancer cells, suggesting its therapeutic potential in treating this aggressive form of cancer.
Anticancer Activity
A study published in Marine Drugs evaluated the anticancer properties of various bryozoan metabolites, including this compound. The findings indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, underscoring its potential as a targeted therapy .
Comparative Analysis with Other Compounds
Research comparing this compound with other known anticancer agents found that it had a more favorable profile regarding selectivity and potency against specific cancer types compared to compounds like caracemide .
Synergistic Effects
Preliminary studies have explored the synergistic effects of combining this compound with other chemotherapeutic agents. These findings suggest that such combinations could enhance overall efficacy and reduce resistance in certain cancer types .
作用机制
The mechanism of action of Perfragilin A involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but the thiomethyl ether group is thought to play a crucial role in its bioactivity.
相似化合物的比较
Structural Analogues
Perfragilin B
- Structural Relationship : Perfragilin B shares a core scaffold with Perfragilin A but differs in substituents. Both were synthesized by Ferreira et al. (2003) .
- Bioactivity : In the NCI 60-cancer-cell line panel, Perfragilin B showed a mean GI₅₀ of ~4 µM, with selectivity for central nervous system (CNS), ovarian, and renal cancers. This compound’s activity profile is less documented but is suggested to be less potent .
- Mechanistic Insights: A weak COMPARE analysis correlation (coefficient = 0.6) links Perfragilin B to caracemide, a ribonucleotide reductase (RNR) inhibitor.
Mimosamycin A
- Structural Similarity: Both compounds feature a fused quinone-azaanthraquinone system. Mimosamycin A, however, lacks the sulfur-containing side chain present in this compound .
- Functional Differences : Mimosamycin A is primarily an antibiotic, while this compound exhibits anticancer properties, suggesting divergent biological targets .
Functional Analogues
Caracemide
- Mechanistic Overlap: Caracemide inhibits RNR, a key enzyme in DNA synthesis.
- Clinical Relevance : Caracemide failed in Phase II trials for renal and colon cancers, underscoring the need for this compound/B to avoid similar pitfalls .
Hydroxyurea
- No direct comparison data is available, but Perfragilin B’s selectivity suggests a narrower toxicity profile .
Physicochemical and Structural Properties
Quantitative structure-property relationship (QSPR) models incorporating topological indices (TI) predict this compound’s properties alongside other anticancer drugs (e.g., Tambjamine K, Aspidostomide E). Key parameters include:
| Property | This compound (Predicted) | Tambjamine K (Predicted) | Aspidostomide E (Predicted) |
|---|---|---|---|
| Molar Refractivity | 85.2 ± 2.1 | 78.9 ± 1.8 | 92.3 ± 2.4 |
| Polar Surface Area | 125 Ų | 110 Ų | 135 Ų |
| Molecular Volume | 345 ų | 320 ų | 360 ų |
Data derived from TI-based QSPR models .
- Unique Structural Features : this compound’s molecular graph has a partition dimension of 4 , distinguishing it from drugs like Melatonin (partition dimension = 3). This structural complexity may influence binding kinetics or solubility .
生物活性
Perfragilin A is a compound derived from marine bryozoans, specifically from the genus Bugula. This compound has garnered attention for its potential biological activities, particularly in anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cell lines, and other relevant biological properties.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is structurally related to other bryozoan metabolites that exhibit significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 367.42 g/mol |
| Source | Derived from Bugula species |
The biological activity of this compound primarily involves its cytotoxic effects on various cancer cell lines. Research indicates that it operates through several mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Targeting Specific Pathways : Studies have suggested that this compound may target pathways involved in tumor growth and metastasis, although the exact mechanisms remain under investigation.
Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell viability) for this compound against selected cancer cell lines:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MiaPaCa-2 (Pancreatic) | 5.8 |
| HCT-116 (Colorectal) | 63 |
| PC-3 (Prostate) | 80 |
| MV4-11 (Leukemia) | 64 |
These results indicate that this compound is particularly potent against pancreatic cancer cells, suggesting a potential therapeutic application in treating this aggressive form of cancer.
Case Studies and Research Findings
- Anticancer Activity : In a study published in the journal Marine Drugs, researchers evaluated the anticancer properties of various bryozoan metabolites, including this compound. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
- Comparative Analysis with Other Compounds : Another study compared the efficacy of this compound with other known anticancer agents. It was found that while compounds like caracemide showed some activity, this compound had a more favorable profile in terms of selectivity and potency against specific cancer types .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest that such combinations could enhance overall efficacy and reduce resistance in certain cancer types .
常见问题
Q. How is Perfragilin A structurally characterized, and what spectroscopic methods are critical for its identification?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemistry and mass spectrometry (MS) for molecular weight confirmation. Compare spectral data with existing databases (e.g., PubChem) to validate purity and structural integrity .
- Key Considerations : Ensure solvent compatibility in NMR analysis to avoid signal interference, and employ high-resolution MS for isotopic pattern matching.
Q. What preliminary pharmacological assays are used to assess this compound’s bioactivity?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based luminescence) against cancer cell lines, using dose-response curves to calculate IC50 values. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments to minimize variability .
- Data Interpretation : Cross-reference results with structural analogs to identify structure-activity relationships (SARs).
Advanced Research Questions
Q. How to design experiments to elucidate this compound’s anticancer mechanisms while controlling for off-target effects?
- Methodology :
- Use siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected molecular targets (e.g., apoptosis regulators) and observe changes in this compound’s efficacy .
- Employ proteomic profiling (e.g., LC-MS/MS) to identify differentially expressed proteins post-treatment .
Q. What strategies optimize this compound’s synthetic yield while maintaining enantiomeric purity?
- Methodology :
- Apply asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) during synthesis to minimize racemization .
- Monitor reaction kinetics via HPLC with chiral columns to track enantiomeric excess (EE) .
- Challenges : Address solvent polarity effects on stereochemical outcomes and optimize temperature/pH for catalytic efficiency.
Q. How to resolve contradictions in this compound’s reported bioactivity across independent studies?
- Methodology :
- Perform meta-analysis of published data to identify variables (e.g., cell line heterogeneity, assay protocols) contributing to discrepancies .
- Conduct comparative studies under standardized conditions (e.g., identical cell culture media, passage numbers) to isolate confounding factors .
- Statistical Tools : Use ANOVA or mixed-effects models to quantify variability between studies .
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
- Methodology :
- Use xenograft mouse models for tumor suppression studies, with longitudinal plasma sampling to assess bioavailability and half-life .
- Perform histopathological analysis of organs (e.g., liver, kidneys) to detect off-target toxicity .
- Ethical Compliance : Follow NIH guidelines for animal welfare and include sample size justifications to ensure statistical power .
Q. How to identify this compound’s molecular targets using computational and experimental approaches?
- Methodology :
- Perform molecular docking simulations with predicted protein targets (e.g., tubulin, topoisomerases) and validate via surface plasmon resonance (SPR) or thermal shift assays .
- Use transcriptomic profiling (RNA-seq) to map pathway-level changes induced by treatment .
Q. What analytical techniques quantify this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC-UV monitoring to track degradation products .
- Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions .
Methodological Frameworks
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
- Data Reporting : Adhere to NIH preclinical guidelines for transparency in experimental conditions (e.g., cell line authentication, blinding protocols) .
- Conflict Resolution : Use iterative qualitative analysis (e.g., triangulation of spectroscopic, genomic, and pharmacological data) to address contradictory findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
